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molecular formula C8H9BrN2O2 B8550315 4-bromo-N-(2-hydroxyethyl)picolinamide

4-bromo-N-(2-hydroxyethyl)picolinamide

Cat. No. B8550315
M. Wt: 245.07 g/mol
InChI Key: IAFLYVRWPCAPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434743B2

Procedure details

To 4-bromopicolinic acid (0.3 g, 1.485 mmol) in DMF (4 mL) were added 2-aminoethanol (0.181 g, 2.97 mmol), HOBt (0.301 g, 2.228 mmol), and EDC (0.456 g, 2.376 mmol), followed by N-ethyl-N-isopropylpropan-2-amine (1.293 mL, 7.43 mmol). The reaction mixture was stirred for 18 hours at room temperature. The reaction mixture was diluted with DCM, washed with brine, and concentrated to give the title compound, which was used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
0.301 g
Type
reactant
Reaction Step One
Name
Quantity
0.456 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.293 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.[NH2:11][CH2:12][CH2:13][OH:14].C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl.C(N(C(C)C)C(C)C)C>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:11][CH2:12][CH2:13][OH:14])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C(=O)O
Name
Quantity
0.181 g
Type
reactant
Smiles
NCCO
Name
Quantity
0.301 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.456 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.293 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=NC=C1)C(=O)NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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